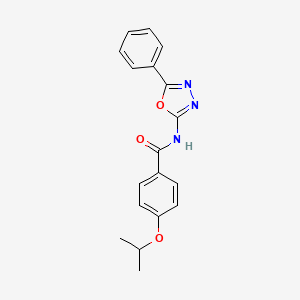

4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves exploiting the ample biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Chemical Reactions Analysis

The ability of 1,3,4-oxadiazole heterocyclic compounds to undergo various chemical reactions has made them important for molecule planning because of their privileged structure, which has enormous biological potential . The oxidative cyclization can be achieved with the utility of different oxidizing agents .科学的研究の応用

Anticancer Properties

Research on similar compounds to 4-isopropoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has revealed their potential anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing promising results in breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than reference drugs such as etoposide (Ravinaik et al., 2021).

Anti-inflammatory and Anti-angiogenic Effects

Novel benzophenone appended oxadiazole derivatives have demonstrated significant anti-inflammatory activity and the potential to ameliorate inflammatory conditions. These compounds have been shown to inhibit cyclooxygenase-2 (Cox-2) and myeloperoxidase (MPO), key enzymes involved in inflammatory processes. Their anti-angiogenic properties were also highlighted, suggesting potential applications in treating disorders mediated by angiogenesis (Puttaswamy et al., 2018).

Platelet Aggregation Inhibition

1,3,4-Oxadiazole derivatives have been identified as novel platelet aggregation inhibitors. These compounds prevent human platelet aggregation induced by various agents, offering a potential therapeutic approach for diseases related to abnormal platelet aggregation. The structure-activity relationship studies suggest that the efficacy of these inhibitors can be optimized by modifying the ring size of the alicyclic rings, indicating a path for the development of more potent anti-platelet agents (Chern et al., 2005).

Antimicrobial and Antitubercular Activity

The synthesis and biological evaluation of derivatives similar to this compound have uncovered their potential as antimicrobial and antitubercular agents. Some compounds have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with low minimum inhibitory concentrations (MICs). This highlights their potential as lead molecules for the development of new antitubercular drugs (Nayak et al., 2016).

Antimycobacterial Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and evaluated for their in vitro antitubercular activities. These studies revealed promising lead molecules with significant activity against tuberculosis, offering potential pathways for novel antitubercular therapy development (N. Nayak et al., 2016).

作用機序

Mode of action

The mode of action of 1,3,4-oxadiazoles can vary depending on the specific compound and its targets. Some 1,3,4-oxadiazoles act as agonists or antagonists at various receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the diverse biological activities of 1,3,4-oxadiazoles, they likely impact multiple biochemical pathways .

Result of action

1,3,4-oxadiazoles have been reported to have various biological activities, including anticancer, antibacterial, and antiviral effects .

特性

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUOPQIEODPVCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2,5-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2464064.png)

![2-bromo-N-[2-(2-fluorophenoxy)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B2464065.png)

![tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate](/img/structure/B2464066.png)

![Methyl 4-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2464068.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2464070.png)

![N-{3-[(difluoromethyl)sulfonyl]phenyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2464076.png)

![methyl 2-[N-(cyanomethyl)-1-[5-(5-methylfuran-2-yl)thiophen-2-yl]formamido]acetate](/img/structure/B2464077.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)